![molecular formula C14H11Cl2FN2S B5133287 N-(2,4-dichlorophenyl)-N'-(4-fluorobenzyl)thiourea](/img/structure/B5133287.png)
N-(2,4-dichlorophenyl)-N'-(4-fluorobenzyl)thiourea
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Overview
Description
N-(2,4-dichlorophenyl)-N'-(4-fluorobenzyl)thiourea, commonly known as DFP-17, is a synthetic compound that has been extensively studied for its potential in treating various diseases. It belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
DFP-17 exerts its biological activities by inhibiting various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DFP-17 has also been shown to inhibit the activity of histone deacetylase, an enzyme that regulates gene expression. In addition, DFP-17 has been found to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in insulin signaling.
Biochemical and Physiological Effects
DFP-17 has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. DFP-17 has been found to increase the expression of various genes involved in cell cycle arrest and DNA damage response. In addition, DFP-17 has been found to increase the expression of genes involved in immune response and inflammation.
Advantages and Limitations for Lab Experiments
DFP-17 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential in treating various diseases, and its mechanism of action is well understood. However, DFP-17 also has some limitations. It has low solubility in water, which can limit its use in in vivo experiments. In addition, its toxicity and pharmacokinetics need to be further studied before it can be used in clinical trials.
Future Directions
DFP-17 has several potential future directions. It can be further studied for its potential in treating various diseases, including cancer, viral infections, and fungal infections. Its mechanism of action can be further elucidated, and its toxicity and pharmacokinetics can be further studied. In addition, DFP-17 can be used as a lead compound for the development of new drugs with improved efficacy and safety.
Conclusion
In summary, DFP-17 is a synthetic compound that has been extensively studied for its potential in treating various diseases. It possesses anticancer, antiviral, antifungal, and antibacterial activities and exerts its biological activities by inhibiting various enzymes and proteins. DFP-17 has several advantages for lab experiments, but also has some limitations. Its potential future directions include further studies on its mechanism of action, toxicity, and pharmacokinetics, and its use as a lead compound for the development of new drugs.
Synthesis Methods
DFP-17 is synthesized by reacting 2,4-dichloroaniline with 4-fluorobenzyl isothiocyanate in the presence of a base. The reaction results in the formation of DFP-17 as a white crystalline solid. The compound is purified by recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
DFP-17 has been extensively studied for its potential in treating various diseases. It has been found to possess anticancer, antiviral, antifungal, and antibacterial activities. DFP-17 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of HIV, HCV, and influenza viruses. DFP-17 has been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2S/c15-10-3-6-13(12(16)7-10)19-14(20)18-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFQSHPJROKIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=C(C=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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